5-bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole
Overview
Description
5-bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that features a triazole ring fused to a benzene ring, with bromine, ethyl, and methyl substituents
Mechanism of Action
Target of action
Imidazole derivatives are known to interact with a variety of biological targets. They are the core of many natural products such as histidine, purine, and histamine .
Mode of action
The mode of action of imidazole derivatives can vary widely depending on the specific compound and its targets. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical pathways
Imidazole derivatives can affect many biochemical pathways due to their broad range of targets. For example, they can influence pathways related to inflammation, tumor growth, diabetes, allergies, and more .
Pharmacokinetics
Imidazole derivatives generally have good solubility in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion (ADME) properties .
Result of action
The result of the action of imidazole derivatives can include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Action environment
The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and bromine sources.
Cyclization: The substituted aniline undergoes cyclization with a diazotizing agent to form the triazole ring.
Bromination: The triazole intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Alkylation: The final step involves the alkylation of the triazole ring with ethyl and methyl groups using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted triazole derivative.
Scientific Research Applications
5-bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1-methyl-1H-benzo[d][1,2,3]triazole
- 5-bromo-1-ethyl-1H-benzo[d][1,2,3]triazole
- 5-chloro-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole
Uniqueness
5-bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the bromine atom, can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-1-ethyl-4-methylbenzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-3-13-8-5-4-7(10)6(2)9(8)11-12-13/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNGUAKMBYLHIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=C(C=C2)Br)C)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101270536 | |
Record name | 5-Bromo-1-ethyl-4-methyl-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101270536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1799974-74-5 | |
Record name | 5-Bromo-1-ethyl-4-methyl-1H-benzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1799974-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-ethyl-4-methyl-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101270536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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